![molecular formula C10H15BO4S B2986483 {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid CAS No. 2377608-97-2](/img/structure/B2986483.png)

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

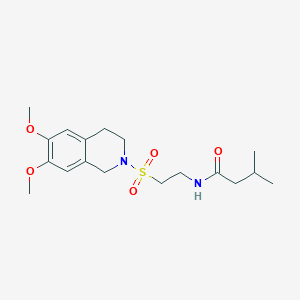

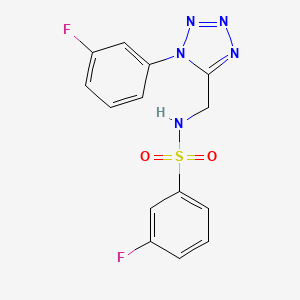

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is a boronic acid derivative with the linear formula C10H15BO4S . It is used as a reactant/reagent in the preparation of substituted phenylalanine derivatives as factor XI modulators for treating thrombotic and thromboembolic diseases .

Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The molecular structure of this compound is characterized by a boron atom connected to a phenyl group and two hydroxyl groups . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in organic synthesis due to their stability and ease of handling . They are often used in Suzuki-Miyaura coupling reactions .Mechanism of Action

- The primary target of this compound is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .

- In SM coupling, the compound undergoes transmetalation with Pd, where it donates its boron group to form a new Pd–C bond. This process allows the coupling of chemically differentiated fragments .

- Transmetalation : The compound’s nucleophilic boron group transfers to Pd, allowing the coupling of different fragments .

Target of Action

Mode of Action

Biochemical Pathways

Advantages and Limitations for Lab Experiments

One of the main advantages of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid is its versatility as a building block for the design of novel drugs and materials. The compound is relatively easy to synthesize and can be modified in a variety of ways to achieve specific properties. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the use of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid in scientific research. One area of interest is in the development of new protease inhibitors for the treatment of diseases such as cancer and HIV. Another area of interest is in the design of new materials and sensors based on the unique properties of this compound. Additionally, the compound may have applications in the field of biotechnology, where it could be used as a tool for the study of biological systems.

Synthesis Methods

The synthesis of {2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid can be achieved through a variety of methods, including the reaction of 2-methylpropane sulfonyl chloride with phenylboronic acid in the presence of a base such as triethylamine. Other methods include the reaction of 2-methylpropane sulfonic acid with phenylboronic acid in the presence of a dehydrating agent such as thionyl chloride.

Scientific Research Applications

{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid has been extensively used in scientific research for a variety of applications. One of the most significant uses of this compound is in the design and synthesis of novel drugs. The compound has been used as a building block for the design of protease inhibitors, which have shown promising results in the treatment of diseases such as HIV and cancer.

properties

IUPAC Name |

[2-(2-methylpropylsulfonyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-6-4-3-5-9(10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIDCWYZAFPDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)CC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2986408.png)

![2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2986414.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2986421.png)